molecular formula C8H16N2O B2607719 1-(1,4-Diazepan-1-yl)propan-1-one CAS No. 926233-64-9

1-(1,4-Diazepan-1-yl)propan-1-one

Cat. No.: B2607719
CAS No.: 926233-64-9
M. Wt: 156.229
InChI Key: BFOKZEUBUDXELO-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)propan-1-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1,4-Diazepan-1-yl)propan-1-one typically involves the reaction of 1,4-diazepane with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(1,4-Diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the carbonyl group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,4-Diazepan-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic effects, such as anxiolytic or anticonvulsant properties, is ongoing. It may serve as a lead compound for the development of new drugs targeting neurological disorders.

    Industry: In industrial applications, it can be used as a precursor for the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(1,4-Diazepan-1-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(1,4-Diazepan-1-yl)butan-1-one: This compound has an additional carbon in the alkyl chain, which may affect its chemical reactivity and biological activity.

    1-(1,4-Diazepan-1-yl)ethan-1-one: With a shorter alkyl chain, this compound may have different physical properties and reactivity compared to this compound.

    1-(1,4-Diazepan-1-yl)pentan-1-one: The longer alkyl chain in this compound may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific balance of chemical properties, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOKZEUBUDXELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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